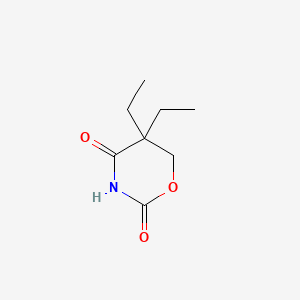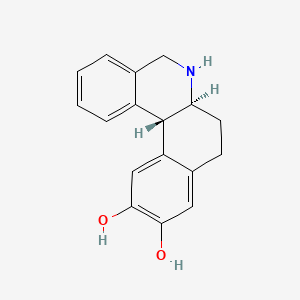
Dihydrexidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DAR-0100A is synthesized through a multi-step process involving the formation of a catecholamine-based structure. The synthesis typically involves the following steps :
Formation of the catecholamine core: This step involves the reaction of appropriate starting materials to form the catecholamine core structure.
Cyclization: The catecholamine core undergoes cyclization to form the desired ring structure.
Industrial Production Methods
The industrial production of DAR-0100A follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DAR-0100A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert DAR-0100A to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include quinone derivatives, reduced forms of DAR-0100A, and substituted analogs with different functional groups .
Scientific Research Applications
DAR-0100A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of dopamine receptor agonists.
Biology: DAR-0100A is used to investigate the role of dopamine D1 receptors in various biological processes.
Medicine: The compound is being studied for its potential therapeutic effects on cognitive impairments and negative symptoms associated with schizophrenia and other neuropsychiatric disorders
Industry: DAR-0100A is used in the development of new drugs targeting dopamine receptors
Mechanism of Action
DAR-0100A exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins involved in neuronal signaling and plasticity .
Comparison with Similar Compounds
Similar Compounds
SKF 38393: Another dopamine D1 receptor agonist with similar pharmacological properties.
Dihydrexidine analogs: Various analogs of this compound have been synthesized and studied for their dopamine receptor binding properties
Uniqueness of DAR-0100A
DAR-0100A is unique due to its high selectivity and potency for dopamine D1 receptors. It has shown promising results in preclinical and clinical studies for improving cognitive function and alleviating negative symptoms in neuropsychiatric disorders .
Properties
CAS No. |
123039-93-0 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol |
InChI |
InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m1/s1 |
InChI Key |
BGOQGUHWXBGXJW-RHSMWYFYSA-N |
SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O |
Canonical SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
757161-85-6 123039-93-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10,11-dihydroxyhexahydrobenzo(a)phenanthridine DAR 0100A DAR-0100A DAR0100A dihydrexidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)
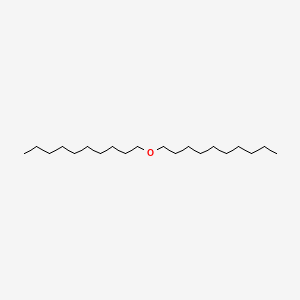
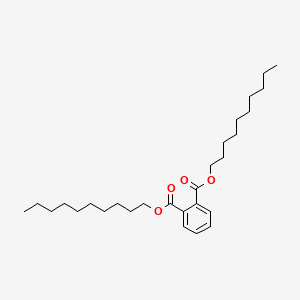
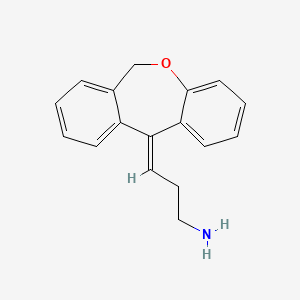
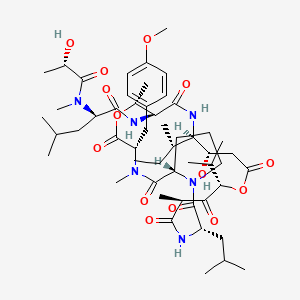
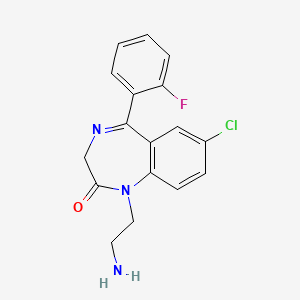
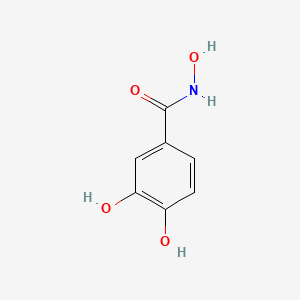
![2-[5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate](/img/structure/B1670508.png)

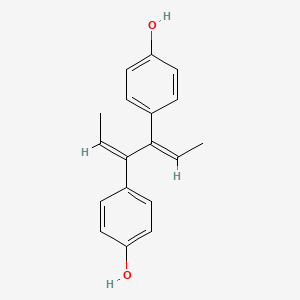
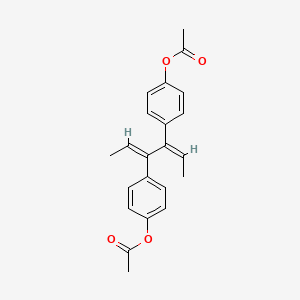
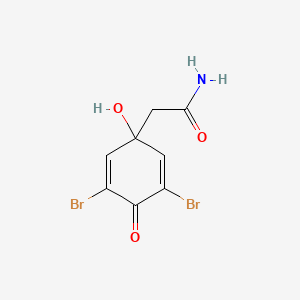
![(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1670517.png)
